Methyl 5-phenyl-3-methyl-5-oxovalerate
CAS No.:
Cat. No.: VC13559055
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O3 |
|---|---|
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | methyl 3-methyl-5-oxo-5-phenylpentanoate |
| Standard InChI | InChI=1S/C13H16O3/c1-10(9-13(15)16-2)8-12(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
| Standard InChI Key | ALNDZUCXUVJBGY-UHFFFAOYSA-N |
| SMILES | CC(CC(=O)C1=CC=CC=C1)CC(=O)OC |
| Canonical SMILES | CC(CC(=O)C1=CC=CC=C1)CC(=O)OC |
Introduction
Methyl 5-phenyl-3-methyl-5-oxovalerate is a chemical compound belonging to the ester family, derived from carboxylic acids. It is identified by its molecular formula C13H16O3 and has a molecular weight of approximately 220.26 g/mol . This compound is of interest in organic synthesis due to its versatile structure, which allows it to participate in various chemical reactions.
Synthesis and Reactions
The synthesis of Methyl 5-phenyl-3-methyl-5-oxovalerate typically involves several steps, starting from commercially available precursors. The compound can participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions, which are essential in organic synthesis for developing new compounds with desired properties.
Comparison with Similar Compounds
Methyl 5-phenyl-3-methyl-5-oxovalerate can be compared with other oxovalerate derivatives, such as Methyl 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovalerate, which has a molecular weight of approximately 268.74 g/mol and exhibits different physical and chemical properties. The presence of halogen substituents in such compounds can enhance their reactivity and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume